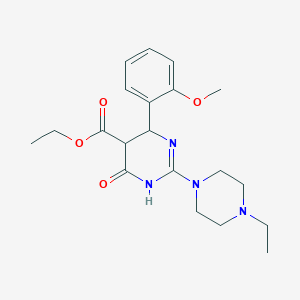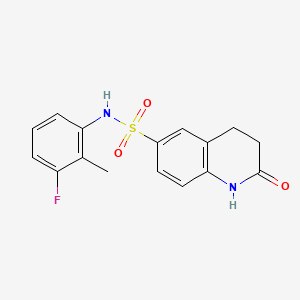![molecular formula C17H26ClNO2 B4439951 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]piperidine;hydrochloride](/img/structure/B4439951.png)
1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]piperidine;hydrochloride
Overview
Description
1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]piperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a butenyl chain, which is further substituted with an ethoxyphenoxy group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]piperidine;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Butenyl Chain: The butenyl chain can be synthesized through a series of reactions starting from simple alkenes or alkynes. For instance, a Heck reaction can be employed to couple an alkene with an aryl halide, forming the desired butenyl chain.
Attachment of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced via an etherification reaction. This involves reacting an appropriate phenol derivative with an ethyl halide in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction, often involving the reduction of a corresponding nitrile or amide precursor.
Final Coupling and Hydrochloride Formation: The final step involves coupling the butenyl chain with the piperidine ring, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]piperidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Substituted piperidine derivatives
Scientific Research Applications
1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]piperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]piperidine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. This modulation can lead to various physiological effects, including changes in mood, cognition, and pain perception.
Comparison with Similar Compounds
Similar Compounds
- 1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperidine
- 1-[(E)-4-(2-propoxyphenoxy)but-2-enyl]piperidine
- 1-[(E)-4-(2-butoxyphenoxy)but-2-enyl]piperidine
Uniqueness
1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]piperidine;hydrochloride is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.
Properties
IUPAC Name |
1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-19-16-10-4-5-11-17(16)20-15-9-8-14-18-12-6-3-7-13-18;/h4-5,8-11H,2-3,6-7,12-15H2,1H3;1H/b9-8+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNXYLZNXGKDJJ-HRNDJLQDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC=CCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OC/C=C/CN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B4439869.png)

![5-chloro-6-[(2,3-dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B4439887.png)
![3-amino-N-(3,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439899.png)
![methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate](/img/structure/B4439903.png)
![N-[4-iodo-2-(propan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B4439909.png)
![N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439924.png)
![6-methyl-N-(oxolan-2-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B4439931.png)
![4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylquinoline](/img/structure/B4439945.png)

![1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-ethylpiperazine;hydrochloride](/img/structure/B4439970.png)
![3-methyl-N-(2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439977.png)
![1-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-(MORPHOLIN-4-YL)ETHANE-1,2-DIONE](/img/structure/B4439978.png)
![6-(2,5-dichlorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439979.png)
